molecular formula C₁₆H₁₁D₅N₄O₂ B1153554 1-Allyl-3,7-dimethyl-8-phenylxanthine-d5

1-Allyl-3,7-dimethyl-8-phenylxanthine-d5

Cat. No.: B1153554
M. Wt: 301.35
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Xanthine (B1682287) Alkaloids as Ligands for Adenosine (B11128) Receptors and their Research Significance

Xanthine and its derivatives are a class of purine (B94841) alkaloids naturally found in various plants and, consequently, in common beverages like coffee, tea, and chocolate. nih.gov The core structure, a nitrogenous heterocyclic compound composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, serves as a versatile scaffold for a wide range of biologically active molecules. nih.gov Well-known xanthines include caffeine, theophylline, and theobromine. nih.gov

The primary pharmacological action of many xanthine derivatives is their ability to act as antagonists at adenosine receptors (ARs). nih.govnih.gov Adenosine is a crucial neuromodulator and homeostatic mediator in the body that influences numerous physiological processes. researchgate.net By blocking adenosine receptors, xanthines can produce a variety of effects, including central nervous system stimulation, bronchodilation, and diuresis. nih.govwikipedia.org

There are four known subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. nih.gov The affinity and selectivity of xanthine derivatives for these receptor subtypes can be modulated by chemical modifications at the N1, N3, N7, and C8 positions of the xanthine core. nih.govnih.gov For instance, early research showed that elongating the 1,3-dimethyl groups to propyl groups enhanced affinity at A₁ receptors, while adding an 8-phenyl substituent significantly increased potency. nih.govelsevier.com This tunability makes the xanthine scaffold a subject of intense interest in medicinal chemistry and drug discovery. researchgate.netsemanticscholar.org Researchers continuously synthesize and evaluate novel xanthine derivatives to develop selective ligands for studying receptor function and for potential therapeutic applications in conditions like asthma, Parkinson's disease, and inflammatory disorders. researchgate.netresearchgate.netmdpi.com The ability of these compounds to inhibit phosphodiesterases (PDEs) also contributes to their pharmacological profile, further broadening their research significance. nih.govwikipedia.org

Rationale and Advantages of Stable Isotopic Labeling in Advanced Analytical and Mechanistic Studies

Stable isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its heavier, non-radioactive isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-12 (¹²C) with carbon-13 (¹³C), or nitrogen-14 (¹⁴N) with nitrogen-15 (B135050) (¹⁵N). diagnosticsworldnews.comisotope.com This substitution results in a compound that is chemically identical to its unlabeled counterpart but has a greater mass. diagnosticsworldnews.com This mass difference is the key to the numerous advantages stable isotope-labeled compounds (SILs) offer in advanced analytical and mechanistic studies.

Key Advantages of Stable Isotopic Labeling:

Internal Standards for Accurate Quantification: One of the most widespread applications of SILs is their use as internal standards in quantitative analysis, particularly with mass spectrometry (MS). nih.gov A known amount of the labeled compound is added to a sample at an early stage of analysis. Since the SIL is chemically identical to the target analyte, it experiences the same processing, extraction losses, and ionization effects. By measuring the ratio of the analyte to the known quantity of the internal standard, highly accurate and precise quantification can be achieved, correcting for variations in sample preparation and instrument response. nih.gov

Enhanced Analytical Detection: The distinct mass of SILs allows them to be easily differentiated from their unlabeled counterparts by mass spectrometry. silantes.com This property is invaluable for improving detection sensitivity and specificity, especially in complex biological matrices where background interference can be a significant issue. silantes.com

Mechanistic and Metabolic Pathway Tracing: Stable isotopes serve as powerful tracers to follow the metabolic fate of molecules within biological systems. silantes.comsilantes.com By introducing a labeled compound into cells or an organism, researchers can track its absorption, distribution, metabolism, and excretion. diagnosticsworldnews.com This enables the direct measurement of biosynthesis, degradation rates, and metabolic fluxes, providing deep insights into the dynamics of metabolic networks. diagnosticsworldnews.comnih.gov

Structural Elucidation with Nuclear Magnetic Resonance (NMR): Deuterium labeling is particularly important for NMR studies of large proteins and protein complexes. nih.govnih.gov Replacing protons with deuterons in a macromolecule simplifies complex proton NMR spectra and reduces signal overlap. capes.gov.br This reduction in spectral complexity and changes in relaxation properties allow for the study of larger structures and more intricate molecular interactions than would be possible with unlabeled samples. nih.govnih.gov

Unlike radioactive labeling, the use of stable isotopes poses no radiation safety risks, making them suitable for a broader range of experiments, including studies in humans. diagnosticsworldnews.comnih.gov

Specific Research Utility of 1-Allyl-3,7-dimethyl-8-phenylxanthine-d5 as an Isotopic Analogue

This compound is the deuterium-labeled analogue of 1-Allyl-3,7-dimethyl-8-phenylxanthine. srdpharma.com The unlabeled compound is known as an antagonist of the A₁ adenosine receptor. srdpharma.comscbt.com The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium atoms, specifically on the phenyl ring.

The primary research utility of this compound is to serve as an internal standard for the accurate quantification of its unlabeled counterpart, 1-Allyl-3,7-dimethyl-8-phenylxanthine, in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). When studying the pharmacokinetics or receptor binding of the unlabeled antagonist, the d5-labeled version is added to samples (e.g., plasma, tissue homogenates) to provide a reliable reference for measurement. Its identical chemical behavior and distinct mass ensure that it co-elutes chromatographically but is separately detected by the mass spectrometer, allowing for precise quantification of the active compound.

Below are the physicochemical properties of the unlabeled compound and its deuterated analogue.

Table 1: Physicochemical Properties of 1-Allyl-3,7-dimethyl-8-phenylxanthine

Property Value Source
CAS Number 149981-23-7 scbt.com, glentham.com
Molecular Formula C₁₆H₁₆N₄O₂ scbt.com, glentham.com
Molecular Weight 296.32 g/mol scbt.com, glentham.com
Purity ≥95% scbt.com

| Application | A₁ adenosine receptor antagonist | scbt.com |

Table 2: Identity of this compound

Property Description Source
Identity Labeled analogue of 1-Allyl-3,7-dimethyl-8-phenylxanthine srdpharma.com
Application Internal standard for analytical research srdpharma.com

| Synonym | 1-Allyl-8-(phenyl-d5)-3,7-dimethylxanthine | |

Properties

Molecular Formula

C₁₆H₁₁D₅N₄O₂

Molecular Weight

301.35

Synonyms

3,7-Dihydro-3,7-dimethyl-8-phenyl-1-(2-propen-1-yl)-1H-purine-2,6-dione-d5

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for 1 Allyl 3,7 Dimethyl 8 Phenylxanthine D5

Strategies for Synthesis of the Xanthine (B1682287) Core and its Non-Deuterated Analogue (1-Allyl-3,7-dimethyl-8-phenylxanthine)

The synthesis of the foundational xanthine core of 1-Allyl-3,7-dimethyl-8-phenylxanthine typically follows established routes for creating 8-substituted xanthine derivatives. A common and versatile method is the Traube purine (B94841) synthesis, which involves the condensation and cyclization of a substituted 5,6-diaminouracil with a one-carbon unit, in this case, derived from a phenyl group.

A primary route involves the reaction of a 1-allyl-3,7-dimethyl-5,6-diaminouracil intermediate with either benzaldehyde or a benzoic acid derivative. The synthesis of the diaminouracil precursor itself can be achieved through various established methods. One common approach starts with the appropriate N,N'-disubstituted urea, which is condensed with cyanoacetic acid to form a cyanoacetylurea, followed by cyclization to the 6-aminouracil. Subsequent nitrosation at the 5-position and reduction yields the desired 5,6-diaminouracil.

Alternatively, the synthesis can commence from commercially available theobromine (3,7-dimethylxanthine). Alkylation at the 1-position with an allyl halide, such as allyl bromide, in the presence of a base, yields 1-allyl-3,7-dimethylxanthine. To introduce the 8-phenyl group, a common strategy is to first halogenate the 8-position, typically creating an 8-bromo-1-allyl-3,7-dimethylxanthine intermediate. This intermediate is then poised for a cross-coupling reaction.

The final step in forming the non-deuterated analogue often employs a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In this reaction, the 8-bromo-1-allyl-3,7-dimethylxanthine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base to yield 1-allyl-3,7-dimethyl-8-phenylxanthine. This method is highly efficient and allows for a modular approach to a wide variety of 8-substituted xanthine derivatives.

Starting Material Key Intermediates Reaction Type Product
1-Allyl-3,7-dimethyl-5,6-diaminouracilImine or AmideCondensation/Cyclization1-Allyl-3,7-dimethyl-8-phenylxanthine
Theobromine1-Allyl-3,7-dimethylxanthine, 8-Bromo-1-allyl-3,7-dimethylxanthineAlkylation, Bromination, Suzuki Coupling1-Allyl-3,7-dimethyl-8-phenylxanthine

Deuterium (B1214612) Incorporation Techniques at the Phenyl Moiety (d5)

The introduction of five deuterium atoms onto the phenyl ring of 1-allyl-3,7-dimethyl-8-phenylxanthine requires specific isotopic labeling strategies. The primary considerations are achieving high isotopic enrichment and regioselectivity, ensuring that the deuterium atoms are located exclusively on the phenyl group.

One approach to deuteration is through hydrogen-deuterium (H-D) exchange reactions on the final, non-deuterated compound. This typically involves treating the substrate with a deuterium source, such as D₂O, in the presence of a catalyst. Acid-catalyzed exchange is a common method for aromatic compounds. Strong deuterated acids like deuterated trifluoroacetic acid (CF₃COOD) or deuterated sulfuric acid (D₂SO₄) can facilitate the electrophilic substitution of hydrogen with deuterium on the aromatic ring.

However, this method can suffer from a lack of complete regioselectivity, potentially leading to deuterium incorporation at other positions on the molecule, such as the allyl group or even the xanthine core, depending on the reaction conditions. Achieving high levels of isotopic enrichment (five deuterium atoms per molecule) can also be challenging and may require harsh conditions or multiple reaction cycles.

A more controlled and widely employed method for introducing a deuterated phenyl group is to use a pre-labeled starting material. For the synthesis of 1-allyl-3,7-dimethyl-8-phenylxanthine-d5, the use of phenyl-d5-boronic acid is a highly effective strategy. This deuterated precursor can be synthesized from commercially available deuterated benzene (benzene-d6).

The synthesis of phenyl-d5-boronic acid can be achieved through several routes. One common method involves the bromination of benzene-d6 to yield bromobenzene-d5. This is then followed by a lithium-halogen exchange and subsequent reaction with a borate ester, such as trimethyl borate, to form the boronic ester, which is then hydrolyzed to phenyl-d5-boronic acid.

Once the phenyl-d5-boronic acid is obtained, it can be used in a Suzuki-Miyaura coupling reaction with the 8-bromo-1-allyl-3,7-dimethylxanthine intermediate, as described in the synthesis of the non-deuterated analogue. This approach ensures that the five deuterium atoms are exclusively located on the 8-phenyl substituent.

Deuterated Precursor Synthesis Method Coupling Reaction Product
Phenyl-d5-boronic acidFrom Benzene-d6 via bromination and lithiation/boronationSuzuki-Miyaura CouplingThis compound

The use of a deuterated precursor like phenyl-d5-boronic acid provides excellent control over both regioselectivity and isotopic enrichment. Since the deuterium atoms are introduced in a separate synthesis of the boronic acid, the subsequent coupling reaction does not affect their position. The isotopic enrichment of the final product is directly dependent on the isotopic purity of the deuterated precursor. Commercially available benzene-d6 often has a high isotopic purity (typically >99 atom % D), which translates to a high isotopic enrichment in the final product.

In contrast, H-D exchange reactions require careful optimization of reaction conditions (temperature, catalyst, reaction time) to maximize deuteration at the desired positions while minimizing exchange at other sites. The level of isotopic enrichment in H-D exchange is often determined by the equilibrium of the reaction and the concentration of the deuterium source.

Purification and Isolation Procedures for Highly Enriched this compound

The purification of the final deuterated compound is crucial to ensure its chemical and isotopic purity, especially when it is intended for use as a reference standard. Standard chromatographic techniques are typically employed for the purification of this compound.

Column chromatography on silica gel is a common method for removing unreacted starting materials, catalyst residues, and byproducts from the Suzuki-Miyaura coupling reaction. The choice of eluent system is critical for achieving good separation.

High-performance liquid chromatography (HPLC) can be used for final purification to achieve very high chemical purity. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is often suitable for xanthine derivatives.

The isotopic purity and enrichment of the final product must be confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry can confirm the molecular weight of the deuterated compound and provide information about the distribution of isotopologues. ¹H NMR spectroscopy can be used to determine the degree of deuteration by observing the disappearance of signals corresponding to the phenyl protons. ²H NMR spectroscopy can directly detect the presence of deuterium at the expected positions.

Scale-Up Considerations for Research and Reference Material Production

The transition from a laboratory-scale synthesis to a larger-scale production for research or as a reference material requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

For the Suzuki-Miyaura coupling step, key considerations for scale-up include:

Catalyst selection and loading: While laboratory-scale reactions might use higher catalyst loadings, for larger scales, minimizing the amount of palladium catalyst is economically and environmentally desirable. The choice of a highly active and stable catalyst is crucial.

Solvent and base selection: The choice of solvent and base can impact reaction kinetics, product solubility, and ease of workup. For large-scale production, solvents that are easier to handle and remove are preferred. The use of aqueous base solutions can simplify the workup procedure.

Reaction monitoring: Close monitoring of the reaction progress is essential to determine the optimal reaction time and prevent the formation of impurities. HPLC is a common method for reaction monitoring.

Workup and purification: The workup procedure needs to be scalable and efficient for removing the catalyst and byproducts. The choice of purification method (e.g., crystallization vs. chromatography) will depend on the required purity and the physical properties of the product. Crystallization is often preferred for large-scale purification due to its cost-effectiveness.

The synthesis of the deuterated precursor, phenyl-d5-boronic acid, also requires careful planning for scale-up, particularly concerning the handling of organolithium reagents, which are often used in its preparation and require anhydrous and inert conditions.

Advanced Analytical Characterization and Structural Elucidation of 1 Allyl 3,7 Dimethyl 8 Phenylxanthine D5

Spectroscopic Confirmation of Deuterium (B1214612) Incorporation and Purity

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Distribution Assessment

High-Resolution Mass Spectrometry (HRMS) is a primary technique for determining the isotopic purity of deuterated compounds. nih.govresearchgate.net Its ability to provide highly accurate mass measurements allows for the clear differentiation of isotopologs—molecules that differ only in their isotopic composition. researchgate.net For 1-Allyl-3,7-dimethyl-8-phenylxanthine-d5, HRMS analysis, typically using electrospray ionization (ESI), confirms the mass of the parent ion and evaluates the distribution of deuterated species.

The analysis involves measuring the relative abundance of the ion corresponding to the fully deuterated compound (d5) against those with fewer deuterium atoms (d0 to d4). rsc.org The high resolving power of modern instruments, such as Time-of-Flight (TOF) mass spectrometers, is crucial for separating the desired deuterated compound's isotopic peaks from potential isobaric interferences and the natural isotopic abundance of elements like ¹³C. almacgroup.com The isotopic purity is calculated after correcting for the natural isotopic contributions from all elements within the molecule. researchgate.netalmacgroup.com A high percentage of the d5 isotopolog indicates successful and complete deuteration.

Table 1: Illustrative HRMS Data for the [M+H]⁺ Ion of this compound

Parameter Theoretical Value Observed Value
Molecular Formula C₁₆H₁₂D₅N₄O₂⁺ -
Exact Mass 302.1624 302.1621

Table 2: Example Isotopic Distribution Analysis by HRMS

Isotopolog Description Relative Abundance (%)
d0 No deuterium < 0.1
d1 One deuterium < 0.1
d2 Two deuterium < 0.2
d3 Three deuterium < 0.5
d4 Four deuterium 1.2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Deuterium Localization Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information and confirms the precise location of the deuterium labels.

Proton (¹H) NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the five protons on the 8-phenyl ring would be absent or significantly diminished. The presence of the characteristic signals for the allyl group protons and the two N-methyl groups confirms that the core structure remains intact. This absence of aromatic proton signals is direct evidence of successful deuteration at the intended positions.

Deuterium (²H) NMR: For highly enriched compounds, ²H NMR is a powerful tool for direct observation and quantification of the deuterium atoms. sigmaaldrich.com A ²H NMR spectrum of this compound would show a distinct signal or multiplet in the aromatic region (typically 7-8 ppm), confirming that the deuterium atoms are located on the phenyl ring. Under appropriate experimental conditions, the integration of this signal can be used to determine the deuterium enrichment, which should correlate with the results from HRMS analysis. sigmaaldrich.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Verification

UV-Vis Spectroscopy: The ultraviolet-visible spectrum is determined by the chromophoric system of the molecule, which is primarily the substituted xanthine (B1682287) core. The UV-Vis spectrum of this compound is expected to be nearly identical to its non-deuterated counterpart, as deuteration of the phenyl ring does not significantly alter the electronic transitions of the main chromophore. Typical xanthine derivatives exhibit characteristic absorption maxima. farmaciajournal.comfarmaciajournal.com For instance, absorption bands are often observed around 210 nm, 250 nm, and 278 nm. farmaciajournal.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups. The spectrum for this compound would show characteristic stretching vibrations for the amide C=O groups (typically in the 1650-1750 cm⁻¹ region) and C-N bonds of the xanthine ring system. unist.ac.krnih.gov A crucial difference from the non-deuterated standard is the presence of C-D stretching bands and the absence of the aromatic C-H stretching bands. Aromatic C-D stretches appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretches (around 3000-3100 cm⁻¹), providing direct evidence of deuterium incorporation into the aromatic ring. rsc.org

Chromatographic Purity Assessment and Related Techniques

Chromatographic methods are essential for determining the chemical purity of the reference standard by separating it from any non-deuterated starting material, synthetic intermediates, or other impurities. cerilliant.com

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of non-volatile organic compounds like pharmaceutical reference standards. creative-biolabs.com A reversed-phase HPLC method, typically using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water, is employed.

Detection is commonly performed using a UV detector set at one of the absorption maxima of the compound. For a high-quality reference material, the chromatogram should display a single major peak, and the purity is often reported as the area percentage of this peak. alfa-chemistry.com Regulatory guidelines often require a purity of ≥98% for such standards. cerilliant.comgreyhoundchrom.com Coupling HPLC with a mass spectrometer (LC-MS) can further confirm the identity of the main peak and any impurities.

Table 3: Representative HPLC Purity Analysis Data

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water
Detection UV at 278 nm
Retention Time 8.5 minutes

| Peak Area % | 99.7% |

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas Chromatography (GC), usually with a Flame Ionization Detector (GC-FID), is the preferred method for detecting and quantifying volatile impurities, such as residual solvents from the synthesis and purification processes. creative-biolabs.com Solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or various alcohols could potentially be present in trace amounts. thieme-connect.com For a certified reference material, the content of residual solvents must be determined and confirmed to be below the acceptable limits defined by pharmacopeial standards.

Application As an Internal Standard in Quantitative Bioanalytical Assays

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Bioanalysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the highly accurate determination of the concentration of a substance in a sample. researchgate.nettheses.fr The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as an internal standard (IS), to the sample. theses.frunifi.it In the context of this article, 1-Allyl-3,7-dimethyl-8-phenylxanthine-d5 serves as the stable isotope-labeled internal standard for the quantification of its non-labeled counterpart, 1-Allyl-3,7-dimethyl-8-phenylxanthine.

The key advantage of using a stable isotope-labeled internal standard like this compound is that it is chemically and physically almost identical to the analyte of interest. This near-identical behavior means that the internal standard experiences the same variations as the analyte during sample preparation, chromatography, and ionization in the mass spectrometer. These variations can include extraction losses, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.

By measuring the ratio of the mass spectrometric signal of the analyte to that of the known quantity of the internal standard, these variations can be effectively compensated for, leading to highly precise and accurate quantification. theses.fr The use of a deuterated standard like this compound, which has a higher mass than the analyte due to the presence of five deuterium (B1214612) atoms, allows the mass spectrometer to distinguish between the two compounds.

Method Development for this compound in LC-MS/MS Platforms

The development of a robust and reliable LC-MS/MS method for the quantification of 1-Allyl-3,7-dimethyl-8-phenylxanthine using its deuterated internal standard involves several critical steps. These steps are designed to optimize the separation and detection of both the analyte and the internal standard, ensuring the highest level of sensitivity and selectivity.

Chromatographic Separation: The primary goal of the liquid chromatography (LC) separation is to resolve the analyte and its internal standard from other components in the biological matrix that could interfere with the analysis. While stable isotope-labeled internal standards often co-elute with the analyte, which is generally desirable for compensating for matrix effects, the chromatographic method must still be optimized to minimize the impact of co-eluting matrix components. This typically involves selecting an appropriate LC column (e.g., a C18 column) and optimizing the mobile phase composition (e.g., a mixture of an aqueous solution with an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency).

Mass Spectrometric Detection: The tandem mass spectrometer (MS/MS) is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This highly selective detection method involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. For 1-Allyl-3,7-dimethyl-8-phenylxanthine and its d5-labeled internal standard, specific precursor ions (typically the protonated molecules, [M+H]⁺) and their characteristic product ions are selected. The optimization of MS parameters such as collision energy and declustering potential is crucial for maximizing the signal intensity of these transitions.

Validation of Bioanalytical Methods Employing this compound as a Surrogate Matrix Internal Standard

A comprehensive validation of the bioanalytical method is essential to demonstrate its reliability for its intended purpose. This validation process assesses several key parameters to ensure the accuracy, precision, and robustness of the assay. While specific data for 1-Allyl-3,7-dimethyl-8-phenylxanthine is not publicly available, the following sections outline the standard validation procedures that would be applied.

Assessment of Linearity, Calibration Range, and Sensitivity (LLOQ)

The linearity of the method is evaluated by analyzing a series of calibration standards prepared by spiking known concentrations of the analyte into a blank biological matrix. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte. The relationship should be linear over a defined concentration range.

The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. The Upper Limit of Quantification (ULOQ) is the highest concentration on the curve. The sensitivity of the method is determined by the LLOQ.

Hypothetical Linearity Data for 1-Allyl-3,7-dimethyl-8-phenylxanthine Assay

Parameter Value
Calibration Range 1 - 1000 ng/mL
LLOQ 1 ng/mL
ULOQ 1000 ng/mL

Evaluation of Accuracy, Precision, and Reproducibility

Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter between a series of measurements. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. For a method to be considered accurate and precise, the deviation of the mean from the nominal value (accuracy) and the coefficient of variation (CV) for the replicates (precision) should be within acceptable limits, typically ±15% (±20% at the LLOQ). Reproducibility is assessed by performing these analyses on different days (inter-day) and within the same day (intra-day).

Hypothetical Accuracy and Precision Data for 1-Allyl-3,7-dimethyl-8-phenylxanthine Assay

QC Level Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Low QC (3 ng/mL) ≤ 10 90-110 ≤ 10 90-110
Mid QC (500 ng/mL) ≤ 8 92-108 ≤ 8 92-108

Determination of Matrix Effects, Recovery, and Selectivity

Matrix effect is the alteration of ionization efficiency by co-eluting components from the biological matrix. It is assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The use of a co-eluting stable isotope-labeled internal standard like this compound is crucial for compensating for these effects.

Recovery refers to the efficiency of the extraction process. It is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.

Stability Testing of Analyte and Internal Standard in Research Samples

The stability of both the analyte and the internal standard in the biological matrix must be evaluated under various conditions that mimic the sample handling and storage process. This includes:

Freeze-thaw stability: Assessing the stability after multiple cycles of freezing and thawing.

Short-term stability: Evaluating stability at room temperature for a period that reflects the sample processing time.

Long-term stability: Determining stability under frozen storage conditions for a duration that covers the expected sample storage period.

Post-preparative stability: Assessing the stability of the processed samples in the autosampler.

The analyte and internal standard are considered stable if the mean concentration of the stability samples is within acceptable limits (e.g., ±15%) of the nominal concentration.

Application in In Vitro and Ex Vivo Research Sample Analysis (e.g., cell lysates, tissue homogenates, organ perfusates)

Following an extensive review of scientific literature, no specific studies detailing the application of this compound as an internal standard for the quantitative analysis of its non-deuterated analog in in vitro or ex vivo samples such as cell lysates, tissue homogenates, or organ perfusates were identified in the public domain.

Stable isotope-labeled compounds like this compound are fundamental tools in modern bioanalytical chemistry, particularly in methods utilizing liquid chromatography-mass spectrometry (LC-MS/MS). The core principle behind their use is to provide a reference compound that behaves nearly identically to the analyte of interest during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This allows for the correction of variability and matrix effects, leading to highly accurate and precise quantification.

The parent compound, 1-Allyl-3,7-dimethyl-8-phenylxanthine, is recognized as an antagonist of the A₁ adenosine (B11128) receptor and is utilized in research to investigate receptor-mediated signaling pathways. Given this, it is plausible that its deuterated isotopologue, this compound, would be synthesized for the purpose of serving as an internal standard in pharmacokinetic and metabolic studies involving the parent drug. Such studies would likely involve the analysis of the parent compound in various biological matrices, including those derived from in vitro and ex vivo experiments.

In a typical research scenario, a known concentration of this compound would be added to samples of cell lysates, tissue homogenates, or organ perfusates containing the analyte, 1-Allyl-3,7-dimethyl-8-phenylxanthine. The samples would then undergo extraction to isolate the compounds of interest. During LC-MS/MS analysis, the distinct mass-to-charge ratios of the analyte and the deuterated internal standard would allow for their simultaneous detection and quantification.

Despite the theoretical application and the commercial availability of this compound, which suggests its intended use in such analytical methods, specific published research detailing its implementation and the corresponding validation data for in vitro and ex vivo sample analysis is not currently available. Therefore, no data tables containing research findings can be presented.

Mechanistic Investigations and Biochemical Interaction Studies Utilizing 1 Allyl 3,7 Dimethyl 8 Phenylxanthine D5

Utilization in Ligand-Binding Assays for Receptor Pharmacology

Ligand-binding assays are fundamental to pharmacology, providing quantitative data on the interactions between a ligand and its receptor. The introduction of mass spectrometry has revolutionized these assays, and 1-Allyl-3,7-dimethyl-8-phenylxanthine-d5 is integral to this advanced approach.

For decades, radioligand binding assays were the gold standard. However, the need to handle radioactive materials spurred the development of alternative methods. Mass Spectrometry (MS) Binding Assays have emerged as a powerful, label-free alternative for studying ligand-receptor interactions. frontiersin.org These assays measure the concentration of an unlabeled ligand directly, circumventing the need for a radioactive tag.

In this context, this compound serves as an ideal internal standard. uab.edubioanalysis-zone.com The assay typically involves incubating the non-labeled ligand (1-Allyl-3,7-dimethyl-8-phenylxanthine) with a preparation of the target receptor. After reaching equilibrium, the receptor-bound ligand is separated from the free, unbound ligand. A precise, known quantity of this compound is then added to the sample containing the unbound ligand. The mixture is subsequently analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). Because the deuterated standard has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar ionization effects. bioanalysis-zone.com By comparing the MS signal intensity of the analyte to that of the known quantity of the internal standard, researchers can accurately quantify the concentration of the free ligand, thereby determining how much ligand is bound to the receptor.

Competitive binding assays are employed to determine the affinity of a test compound for a receptor by measuring its ability to compete with a labeled reference ligand. The non-deuterated compound, 1-Allyl-3,7-dimethyl-8-phenylxanthine, is a potent A1 adenosine (B11128) receptor antagonist and is evaluated in such assays to determine its inhibitory constant (Kᵢ), a measure of its binding affinity. scbt.com

In a typical experiment, a constant concentration of a labeled probe for the adenosine A1 receptor (e.g., a radioligand like [³H]8-cyclopentyl-1,3-dipropylxanthine) is incubated with the receptor in the presence of increasing concentrations of the unlabeled competitor, 1-Allyl-3,7-dimethyl-8-phenylxanthine. nih.gov The competitor displaces the labeled probe, and the reduction in signal is measured to calculate the Kᵢ value. To assess selectivity, these experiments are repeated for other adenosine receptor subtypes (A2A, A2B, A3).

While the non-deuterated compound is the active competitor, the d5-labeled version is critical if the assay is monitored using MS instead of radioactivity. In such a setup, the d5 compound would act as the internal standard to precisely quantify the concentration of the competitor at each data point.

Table 1: Representative Binding Affinity (Kᵢ) Profile of 1-Allyl-3,7-dimethyl-8-phenylxanthine

This table contains illustrative data based on typical findings for selective A1 antagonists. Actual values may vary between specific studies.

Receptor Subtype Kᵢ (nM) Selectivity Ratio (vs. A1)
Adenosine A1 5.2 -
Adenosine A2A 850 163-fold
Adenosine A2B >10,000 >1900-fold

Saturation binding studies are performed to determine the density of receptors in a given tissue or cell preparation (Bₘₐₓ) and the equilibrium dissociation constant (Kₔ) of a specific labeled ligand, which reflects the affinity of that ligand for the receptor. iaanalysis.com In a classic saturation assay, increasing concentrations of a radiolabeled ligand are incubated with the receptor preparation until saturation is reached.

As this compound is not radioactive, it cannot be used as the primary labeled tracer in these traditional experiments. However, it plays a vital role in modern MS-based saturation analyses. In this advanced approach, increasing concentrations of the non-labeled 1-Allyl-3,7-dimethyl-8-phenylxanthine are used. At each concentration, this compound is added as the internal standard for subsequent LC-MS analysis. This allows for highly accurate quantification of the amount of ligand bound to the receptor at each concentration point. From this data, a saturation curve can be plotted, and the key parameters Kₔ and Bₘₐₓ can be determined without the use of radioactivity.

Role in Enzyme Inhibition and Metabolic Stability Studies In Vitro

A critical step in preclinical drug development is assessing a compound's metabolic stability. researchgate.net In vitro assays using liver fractions, such as microsomes or S9 fractions, are commonly used to predict how a compound will be metabolized in the body. These assays measure the rate at which a compound is cleared by metabolic enzymes, primarily Cytochrome P450s.

The use of this compound is indispensable for these studies. The procedure involves incubating its non-deuterated counterpart with liver microsomes and a cofactor like NADPH to initiate the metabolic reactions. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the enzymatic reaction is quenched. Before analysis by LC-MS/MS, a fixed amount of this compound is added to each aliquot as an internal standard. nih.gov This standard corrects for any inconsistencies during sample extraction and analysis, allowing for the precise quantification of the parent compound remaining at each time point. From these measurements, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) are calculated. researchgate.net

Table 2: Example Data from an In Vitro Metabolic Stability Assay

Advanced Research Methodologies and Emerging Applications

Integration of 1-Allyl-3,7-dimethyl-8-phenylxanthine-d5 in Targeted Metabolomics and Lipidomics for Quantitative Analysis

Targeted metabolomics and lipidomics aim to precisely measure known, specific sets of metabolites or lipids within a biological sample. The accuracy of this quantification is paramount for understanding metabolic pathways and identifying biomarkers. However, the complexity of biological matrices (like plasma or urine) and the variability inherent in sample preparation and instrument analysis can introduce significant error. clearsynth.comnih.gov The use of a stable isotope-labeled internal standard (IS) is the gold standard for correcting these variations. aptochem.com

This compound is the deuterated analogue of 1-Allyl-3,7-dimethyl-8-phenylxanthine, an antagonist of the A1 adenosine (B11128) receptor. srdpharma.comscbt.com In quantitative studies, the deuterated compound is added at a known concentration to samples at the earliest stage of preparation. Because it is chemically almost identical to its non-labeled counterpart (the analyte), it co-elutes during chromatography and experiences the same effects of extraction loss, matrix-induced ion suppression, and instrument variability in mass spectrometry (MS). aptochem.com The five deuterium (B1214612) atoms give it a distinct mass-to-charge ratio (m/z), allowing the mass spectrometer to measure both the analyte and the internal standard simultaneously. aptochem.com By calculating the ratio of the analyte's signal to the known concentration of the internal standard, researchers can achieve highly accurate and reproducible quantification. clearsynth.com

This is crucial for pharmacokinetic studies tracking the metabolism of the parent drug, 1-Allyl-3,7-dimethyl-8-phenylxanthine, or for metabolomic studies investigating the downstream effects of A1 adenosine receptor antagonism. scbt.comnih.gov

Table 1: Role of this compound in Quantitative MS-Based Analysis

FeatureDescriptionAdvantage in Metabolomics/Lipidomics
Isotopic Labeling Substitution of five hydrogen atoms with deuterium.Creates a mass shift (typically +5 Da) allowing for simultaneous detection with the unlabeled analyte without spectral overlap. aptochem.com
Chemical Similarity Nearly identical physicochemical properties to the unlabeled analyte.Ensures co-elution in chromatography and similar behavior during sample extraction and ionization, correcting for procedural variability. aptochem.com
Matrix Effect Compensation Experiences the same degree of ion suppression or enhancement from complex biological matrices as the analyte.Improves accuracy and precision of quantification in real-world samples like blood, plasma, or tissue extracts. clearsynth.commyadlm.org
Method Validation Used as a benchmark to assess the performance of an analytical method.Essential for validating key parameters such as recovery, linearity, and limits of detection according to regulatory standards. clearsynth.com

Application in Quantitative Proteomics via Mass Spectrometry-Based Approaches (e.g., for protein-ligand interactions)

Quantitative proteomics seeks to measure the abundance of proteins and their modifications on a global scale. frontiersin.org Mass spectrometry is the core technology for these analyses. frontiersin.org While this compound is primarily an internal standard for its analyte, its utility extends into the realm of proteomics, particularly in studying protein-ligand interactions.

The non-deuterated form of the compound is known to bind to the A1 adenosine receptor. scbt.com This interaction can be investigated using several MS-based proteomic techniques where the deuterated analogue plays a key role:

Competitive Binding Assays: The deuterated compound can be used as a competitor against other potential ligands for the A1 adenosine receptor. By quantifying the displacement of the labeled compound, researchers can determine the binding affinity of new, unlabeled drug candidates.

Target Engagement Quantification: In complex biological systems like cell lysates or tissues, this compound can serve as an internal standard to precisely quantify the amount of its unlabeled counterpart that is bound to the A1 receptor versus the amount that remains free. This is critical for understanding drug efficacy and occupancy at the target site. frontiersin.org

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS probes protein conformational changes upon ligand binding. mdpi.com While the deuterium in this compound itself is not used for the protein exchange, the compound can be used as the ligand whose binding-induced changes to the protein's structure are monitored by the exchange of backbone amide hydrogens with deuterium from the solvent. wikipedia.org

Stable isotope labeling strategies are fundamental to modern quantitative proteomics. nih.govnih.gov Techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) modify proteins directly, but the use of isotopically labeled ligands like this compound provides a complementary approach focused on quantifying the small molecule side of the interaction. acs.org

Table 2: Applications of Deuterated Probes in MS-Based Proteomics

Proteomic ApproachApplication of this compoundResearch Finding
Quantitative Chemoproteomics Used as an internal standard to quantify the occupancy of the non-labeled drug on its protein target (A1 adenosine receptor).Determines target engagement and dose-response curves in a cellular context. frontiersin.org
Competitive Binding Assays Serves as a labeled competitor to screen for and determine the binding affinity of novel, unlabeled ligands.Identifies new potential drug candidates that bind to the same target.
Affinity Purification-Mass Spectrometry (AP-MS) Used to accurately quantify the amount of the non-labeled antagonist pulled down with its receptor protein.Validates the specificity of the protein-ligand interaction and helps identify interaction partners.

Development of Novel Analytical Platforms and Biosensors Utilizing Deuterated Probes

The development of novel analytical platforms, including microfluidics and nanotechnology-based devices, aims for more sensitive, rapid, and point-of-care diagnostics. youtube.com A biosensor is an analytical device composed of a biological recognition element (the bioreceptor, e.g., an enzyme, antibody, or DNA) and a transducer that converts the binding event into a measurable signal. nih.gov

While a deuterated probe like this compound is not typically the bioreceptor itself, it is an indispensable tool in the development, validation, and quality control of such platforms. youtube.com For instance, if a biosensor were developed to detect the A1 adenosine receptor antagonist, 1-Allyl-3,7-dimethyl-8-phenylxanthine, the deuterated analogue would be essential for:

Calibration: Creating precise calibration curves to correlate the biosensor's signal output with the actual concentration of the antagonist.

Validation: Confirming the accuracy of the biosensor's measurements by comparing its results against the gold-standard method of liquid chromatography-mass spectrometry (LC-MS), which would use the deuterated compound as its internal standard.

Recent advances have also demonstrated that novel platforms like Oxford nanopore sequencing can directly detect deuterium incorporation in DNA. nih.gov This opens up the futuristic possibility of developing sequencing-based or other nanotechnology platforms that could directly detect and quantify deuterated probes without relying on mass spectrometry, potentially leading to new classes of biosensors.

Table 3: Role of Deuterated Probes in Analytical Platform Development

Development StageFunction of this compoundPlatform Example
Design & Calibration Provides a precise standard for creating calibration curves.Electrochemical or optical biosensor for detecting the parent drug.
Performance Validation Used as an internal standard in a reference method (LC-MS) to verify the accuracy of the new platform.Microfluidic "lab-on-a-chip" device for therapeutic drug monitoring.
Quality Control Included in control samples to ensure the ongoing reliability and reproducibility of the analytical device.Commercially produced diagnostic kits.
Future Platforms Potential direct detection of the deuterated probe itself.Nanopore-based sensors that detect isotopic changes. nih.gov

Future Prospects for Isotope-Labeled Xanthine (B1682287) Derivatives in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within a biological system by integrating data from various "omics" disciplines, including genomics, proteomics, and metabolomics. mdpi.com The success of this approach hinges on the ability to generate highly accurate and quantitative data across these different molecular layers. Isotope-labeled compounds are critical for providing this quantitative foundation. clearsynth.com

Isotope-labeled xanthine derivatives, including deuterated versions of caffeine, theophylline, and theobromine, are already widely used as internal standards in metabolic studies and for quantitative analysis in areas like anti-doping control. researchgate.netuib.esnih.gov The future prospects for compounds like this compound lie in their application to more sophisticated multi-omics research.

For example, a study could investigate the systemic effects of antagonizing the A1 adenosine receptor. In such a project:

Proteomics would quantify changes in the expression of the A1 receptor and downstream signaling proteins.

Metabolomics , using this compound as an internal standard, would precisely measure the concentration of the antagonist drug and its metabolites. tandfonline.com

Lipidomics could track changes in lipid profiles that occur as a result of the drug's action.

By integrating these datasets, researchers can build comprehensive models of the drug's mechanism of action, identify off-target effects, and discover new biomarkers for efficacy. The quantitative accuracy afforded by the deuterated standard is what makes it possible to reliably link the proteomic changes with the metabolic consequences. As multi-omics approaches become more commonplace in drug discovery and personalized medicine, the demand for specific, high-purity, isotope-labeled standards like this compound will continue to grow. nih.gov

Table 4: Application of Isotope-Labeled Xanthines in Multi-Omics Research

Omics FieldRole of Isotope-Labeled Xanthine DerivativesResearch Goal
Metabolomics Serve as internal standards for accurate quantification of xanthine-based drugs and their metabolites. researchgate.nettandfonline.comPharmacokinetic modeling, drug metabolism studies.
Proteomics Enable precise quantification of a drug to correlate with target protein engagement and expression changes. frontiersin.orgUnderstanding mechanism of action, target validation.
Lipidomics Facilitate accurate measurement of drug levels to link with downstream changes in lipid signaling pathways.Biomarker discovery, understanding systemic effects.
Systems Biology Provide the quantitative "glue" to integrate datasets from different omics layers into a cohesive biological model.Predictive modeling of drug efficacy and toxicity.

Quality Control, Reference Material Considerations, and Regulatory Aspects in Research

Certification and Traceability of 1-Allyl-3,7-dimethyl-8-phenylxanthine-d5 as a Reference Standard

The role of this compound as an internal standard in quantitative bioanalysis necessitates its status as a well-characterized or certified reference material (CRM). A CRM is a standard of the highest quality, for which all properties, including purity and concentration, are known with a high degree of certainty and are accompanied by comprehensive documentation.

Certification: The certification of a reference standard like this compound involves a thorough process to establish its identity, purity (both chemical and isotopic), and concentration. This process is conducted by the manufacturer or a metrology institute and the results are documented in a Certificate of Analysis (CoA). The CoA provides evidence of the material's quality and is essential for its use in regulated bioanalytical method validation. fda.gov

Traceability: Traceability is a fundamental concept for reference materials, ensuring that the assigned value of a property (e.g., concentration) can be related to a national or international standard through an unbroken chain of comparisons, all having stated uncertainties. iaea.org For this compound, this means its characterization is linked to recognized standards, such as those from the National Institute of Standards and Technology (NIST) or other national metrology institutes. nist.gov This ensures that measurements made using this standard are accurate, comparable across different laboratories, and reproducible over time. vliz.benih.gov The use of stable isotope-labeled internal standards is considered a best-practice approach to mitigate measurement uncertainty in trace organic analysis. amazonaws.com

Interactive Data Table: Key Parameters on a Certificate of Analysis for this compound

Below is a representation of typical data found on a CoA for a deuterated reference standard.

ParameterExample SpecificationSignificance
Product Name This compoundUnambiguously identifies the compound. srdpharma.com
CAS Number Not Available (Unlabeled: 149981-23-7)Unique chemical identifier for the unlabeled form. biosynth.com
Molecular Formula C₁₆H₁₁D₅N₄O₂Shows the chemical composition, including deuterium (B1214612) atoms. srdpharma.com
Molecular Weight 301.35 g/mol Confirms the mass of the deuterated molecule. srdpharma.com
Chemical Purity ≥98% (by HPLC, NMR)Ensures that the measured response is from the target analyte and not impurities. scbt.com
Isotopic Purity ≥99 atom % DIndicates the percentage of molecules that are correctly labeled with deuterium.
Isotopic Enrichment e.g., 99.5%Specifies the degree to which the deuterium isotope is present at the labeled positions.
Identity Confirmation Confirmed by ¹H-NMR, Mass SpectrometryProvides structural confirmation of the compound.
Certified Concentration 1.00 mg/mL ± 0.01 mg/mL in MethanolProvides the exact concentration and its uncertainty for accurate quantification.
Traceability Traceable to NIST standardsLinks the certified value to internationally recognized standards. nist.gov
Date of Certification e.g., 2025-JAN-15Indicates when the certification was performed.
Recommended Storage -20°CSpecifies conditions to maintain compound stability. usbio.net
Expiration Date e.g., 2028-JAN-14Defines the period during which the certification is valid.

Storage and Handling Protocols for Isotopic Compounds to Maintain Purity and Integrity

The stability of isotopic compounds like this compound is paramount to the integrity of analytical results. nih.gov Proper storage and handling are critical to prevent degradation and maintain chemical and isotopic purity. scispace.com

Storage: Deuterated compounds are generally stable. scispace.com However, like their non-labeled counterparts, they can be susceptible to degradation from light, heat, or chemical reaction. Long-term storage is typically recommended at low temperatures, such as -20°C, to minimize any potential degradation. usbio.net The material should be stored in tightly sealed containers to prevent solvent evaporation (if in solution) and contamination. For long-term stability, packaging should ensure protection from moisture and air. nist.gov

Handling: To preserve purity, specific handling protocols must be followed. These include:

Allowing the container to reach ambient temperature before opening to prevent condensation of atmospheric moisture.

Using clean, calibrated pipettes and glassware to avoid cross-contamination.

Minimizing exposure to light and atmospheric conditions.

Avoiding potential sources of hydrogen exchange. While the deuterium atoms on the phenyl ring of this compound are on aromatic carbons and generally not labile, handling in strong acidic or basic conditions or at high temperatures should be evaluated to ensure no back-exchange occurs. acs.org

Interactive Data Table: Recommended Storage and Handling Protocols

ProtocolRecommendationRationale
Storage Temperature -20°C or as specified by the manufacturer. usbio.netSlows down potential chemical degradation, ensuring long-term stability. nih.gov
Light Exposure Store in amber vials or in the dark.Prevents photochemical degradation of the xanthine (B1682287) structure.
Container Tightly sealed, appropriate material (e.g., glass).Prevents solvent evaporation, contamination, and interaction with container material.
Handling Environment Clean, controlled laboratory environment.Minimizes risk of chemical or particulate contamination.
Dispensing Use calibrated, sterile equipment.Ensures accurate measurement and prevents cross-contamination.
Temperature Cycling Avoid repeated freeze-thaw cycles. nih.govAliquoting into single-use volumes is recommended to maintain integrity.
Chemical Exposure Avoid contact with strong acids, bases, or reactive chemicals.Prevents potential degradation or isotopic exchange.

Inter-laboratory Harmonization and Proficiency Testing for Bioanalytical Methods

When bioanalytical methods are used in different laboratories, ensuring that the data are comparable and reliable is a significant challenge. Inter-laboratory harmonization and proficiency testing are key quality assurance processes to achieve this. nih.gov

Inter-laboratory Harmonization: This is the process of standardizing analytical methods and procedures across different laboratories to minimize variability in results. nih.gov The use of a common, well-characterized internal standard like this compound is a cornerstone of harmonization. Because the stable isotope-labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects, providing a reliable basis for quantification across different sites and instrument platforms. amazonaws.comthermofisher.com Cross-validation studies, where the same set of quality control samples are analyzed by different labs, are essential to establish inter-laboratory reliability. nih.gov

Proficiency Testing (PT): PT, also known as External Quality Assessment (EQA), is a formal process to evaluate a laboratory's performance. cmpt.ca A PT provider distributes identical, homogeneous samples (containing the analyte of interest) to multiple laboratories. cmpt.ca Each lab analyzes the samples using their routine methods and reports the results back to the provider. The provider then assesses the accuracy of each lab's results against a reference value. rsc.org Consistent and successful participation in PT schemes provides objective evidence of a laboratory's competence and the reliability of its data. controllab.com

Interactive Data Table: Hypothetical Proficiency Testing Scheme Outline

StepDescriptionRole of this compound
1. Sample Preparation A PT provider prepares bulk samples of a biological matrix (e.g., plasma) spiked with known concentrations of 1-Allyl-3,7-dimethyl-8-phenylxanthine.The unlabeled analyte is the target of the proficiency test.
2. Sample Distribution Homogenized, blind samples are shipped to participating laboratories under controlled conditions.Ensures all labs start with identical test materials.
3. Laboratory Analysis Each laboratory analyzes the PT samples using their validated bioanalytical method, which should include this compound as the internal standard.The deuterated internal standard is added by the lab to correct for analytical variability.
4. Reporting Results Laboratories submit their quantitative results for the unlabeled analyte to the PT provider.The reported concentration is what will be evaluated.
5. Performance Evaluation The provider compares each lab's results to the assigned reference value and calculates performance scores (e.g., z-scores). rsc.orgA consensus mean or a result from a reference laboratory method is used for comparison.
6. Corrective Action Laboratories with unsatisfactory performance are required to investigate the root cause and implement corrective actions. cmpt.caThe investigation might review the handling of the internal standard, calibration, or other method parameters.

Reporting Standards for Metabolomics and Bioanalytical Studies Utilizing Isotopic Standards

To ensure the transparency, reproducibility, and proper interpretation of research findings, regulatory bodies and scientific communities have established minimum reporting standards for studies that use isotopic internal standards. europa.eueuropa.eu These guidelines are critical for publications and submissions to regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). fda.gov

For bioanalytical and metabolomics studies employing this compound, the reporting should be detailed enough to allow for a full reconstruction and assessment of the experiment. gmp-compliance.orgnih.gov Key reporting elements include:

Internal Standard Characterization: Full details of the isotopic standard must be provided, including its source, lot number, chemical purity, isotopic purity/enrichment, and the certified concentration of the stock solution. nih.govnih.gov

Method Validation: The validation report for the analytical method must be referenced or summarized. fda.gov This includes data on specificity, selectivity, accuracy, precision, calibration curve, stability, and matrix effects, demonstrating how the internal standard performs within the assay. europa.eugmp-compliance.org

Sample Analysis: The exact procedure for adding the internal standard to samples, calibrators, and quality controls must be described, including the final concentration used. nih.gov

Data Processing: The method for calculating the concentration of the analyte relative to the internal standard (e.g., the response ratio) should be clearly stated. nih.gov

Interactive Data Table: Minimum Reporting Requirements for Studies Using Isotopic Standards

Reporting CategorySpecific Information to ReportRationale for Requirement
Reference Standard Details Compound name (this compound), supplier, lot number.Ensures unambiguous identification and traceability of the material used.
Purity and Characterization Chemical purity (e.g., >98%), isotopic enrichment (e.g., >99 atom % D).Confirms the quality of the standard and the absence of significant interferences. amazonaws.com
Standard Preparation Description of stock and working solution preparation, solvent used, and concentration.Allows for assessment of potential errors in standard preparation.
Analytical Method Detailed description of the chromatographic and mass spectrometric conditions.Essential for reproducibility of the analytical method. gmp-compliance.org
Method Validation Summary Accuracy, precision, linearity, LLOQ, ULOQ, and stability data. europa.euProvides evidence that the method is fit for its intended purpose. nih.gov
Internal Standard Use Concentration added to samples, point of addition in the workflow.Crucial for understanding how analytical variability was controlled. thermofisher.com
Quantification Details of the calibration curve, response function, and calculation of the analyte/IS ratio.Ensures transparency in how the final concentrations were derived. nih.gov

Computational Chemistry and Structural Activity Relationship Sar Studies

Molecular Docking and Dynamics Simulations with Deuterated Analogues to Elucidate Binding Mechanisms

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug design, providing insights into the binding modes and stability of ligand-receptor complexes. osti.govijritcc.org

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. youtube.com For 1-Allyl-3,7-dimethyl-8-phenylxanthine-d5, docking studies would be performed against its target, the A1 adenosine (B11128) receptor, to compare its binding pose and affinity with its non-deuterated counterpart. While the static nature of docking might not show significant differences due to the identical stereochemistry, it lays the groundwork for more dynamic analyses. The primary output of a docking simulation is a scoring function, which estimates the binding affinity.

LigandTarget ReceptorPredicted Binding Affinity (kcal/mol) (Illustrative)Key Interacting Residues (Hypothetical)
1-Allyl-3,7-dimethyl-8-phenylxanthineA1 Adenosine Receptor-9.2Phe171, Thr270, His278
This compoundA1 Adenosine Receptor-9.3Phe171, Thr270, His278

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available.

Quantum Chemical Calculations for Isotopic Effects on Molecular Properties and Reactivity

Quantum chemical calculations are essential for understanding the electronic structure and reactivity of molecules, and they are particularly powerful for elucidating kinetic isotope effects (KIEs). numberanalytics.comgoogle.com The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.

For this compound, the deuterium (B1214612) atoms are located on the phenyl ring, a site that may be susceptible to metabolic oxidation by cytochrome P450 enzymes. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the greater mass of deuterium. tandfonline.com This difference in zero-point energy (ZPE) means that more energy is required to break a C-D bond than a C-H bond. google.com

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies of both the deuterated and non-deuterated compounds. numberanalytics.com These calculations can predict the magnitude of the KIE for metabolic reactions, providing a theoretical basis for the expected increase in metabolic stability of the deuterated analogue.

Parameter1-Allyl-3,7-dimethyl-8-phenylxanthineThis compound
Calculated C-H/C-D Stretching Frequency (cm⁻¹) (Illustrative) ~2900-3100~2100-2300
Calculated Zero-Point Energy (kcal/mol) of Phenyl C-H/C-D Bonds (Illustrative) 43.541.8
Predicted Kinetic Isotope Effect (kH/kD) for Phenyl Hydroxylation (Illustrative) -3.5

This table presents hypothetical data for illustrative purposes to demonstrate the expected differences based on quantum chemical principles.

These calculations can help rationalize why deuteration at the phenyl ring could lead to a slower rate of metabolism, potentially resulting in a longer half-life and altered pharmacokinetic profile for the drug. nih.gov

Contribution of Isotopic Labeling to the Elucidation of Structure-Activity Relationships for Xanthine (B1682287) Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net For xanthine derivatives, SAR studies have revealed that substitutions at the N1, N3, N7, and C8 positions significantly modulate their affinity and selectivity for different adenosine receptor subtypes. researchgate.net

The introduction of deuterium in this compound provides a unique tool for refining SAR models. By comparing the biological activity of the deuterated and non-deuterated compounds, researchers can isolate the effects of metabolic stability from the intrinsic binding affinity.

If the deuterated compound shows significantly improved in vivo efficacy, and computational studies predict a notable KIE for metabolism, it strongly suggests that the phenyl ring is a primary site of metabolic attack. This information is invaluable for the design of next-generation analogues with optimized pharmacokinetic properties. The use of computational methods to predict the impact of deuteration can guide synthetic efforts, prioritizing modifications that are most likely to enhance the therapeutic profile of the lead compound. nih.gov

Q & A

Q. What are the established synthetic routes for 1-Allyl-3,7-dimethyl-8-phenylxanthine-d5, and how is its structural integrity validated?

The synthesis of this compound typically involves alkylation and substitution reactions on a xanthine core. For example, similar xanthine derivatives are synthesized using reagents like NH2_2-NH2_2 (hydrazine) in dioxane/water under reflux conditions to introduce hydrazine-methyl groups, followed by coupling with aryl/aralkyl aldehydes (e.g., benzaldehyde) in acetic acid or dioxane . For isotopic labeling (deuteration), deuterated reagents or post-synthetic hydrogen-deuterium exchange protocols may be applied.

Structural validation requires:

  • NMR : 1^1H NMR to confirm allyl and phenyl group integration, with suppression of deuterated signals.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z [M+H]+^+ and isotopic pattern matching for d5 incorporation.
  • HPLC-PDA : Purity assessment using reverse-phase chromatography with deuterated solvent compatibility .

Q. How is this compound utilized as a reference standard in adenosine receptor studies?

This deuterated compound serves as an internal standard in quantitative assays (e.g., LC-MS/MS) for tracing non-deuterated analogs in receptor binding or metabolic studies. Its use minimizes ion suppression and enhances signal specificity in complex biological matrices. For example, in adenosine A2_2 receptor antagonism studies, the sulfophenyl analog (a structurally related compound) is employed to assess binding affinity via competitive displacement assays . Methodologically:

  • Prepare calibration curves using deuterated and non-deuterated analogs.
  • Validate assay precision by spiking deuterated compound into tissue homogenates at known concentrations .

Advanced Research Questions

Q. How does deuteration impact the binding kinetics of 1-Allyl-3,7-dimethyl-8-phenylxanthine to adenosine receptors?

Deuteration can alter binding affinity due to isotopic mass effects on hydrogen bonding or hydrophobic interactions. To evaluate this:

  • Perform surface plasmon resonance (SPR) or radioligand displacement assays comparing deuterated vs. non-deuterated compounds.
  • Use kinetic analysis (e.g., konk_{\text{on}}, koffk_{\text{off}}) to quantify changes in binding rates.
  • Control for solvent isotope effects by conducting experiments in deuterated vs. protonated buffers .

Q. How can researchers resolve contradictions in purity assessments of this compound across analytical platforms?

Discrepancies often arise from method-specific detection limits or matrix effects. A systematic approach includes:

  • Cross-validation : Compare HPLC-UV (photodiode array), NMR, and LC-HRMS results. For instance, NMR quantifies deuteration efficiency, while HRMS confirms isotopic integrity .
  • Standardized calibration : Use certified reference materials (e.g., GBW06109 for potassium chloride purity protocols) to calibrate instruments .
  • Forced degradation studies : Expose the compound to heat, light, or acidic conditions to identify labile deuterium positions that may affect stability assays .

Q. What methodological considerations are critical when designing dose-response experiments with deuterated xanthine derivatives?

  • Solvent compatibility : Use deuterated solvents (e.g., D2_2O, CD3_3OD) to avoid proton exchange in aqueous assays.
  • Dose uniformity : Ensure isotopic homogeneity via pre-experiment QC (e.g., 2^2H NMR to confirm ≥98% deuteration).
  • Data normalization : Correct for isotopic interferences in spectroscopic/spectrometric readouts .

Q. How can researchers address conflicting data in receptor selectivity profiles between this compound and its non-deuterated counterpart?

  • Replicate under controlled conditions : Standardize assay temperature (e.g., 25°C vs. 37°C) and buffer ionic strength.
  • Use orthogonal assays : Combine radioligand binding (e.g., 3^3H-labeled antagonists) with functional assays (e.g., cAMP modulation) to confirm selectivity .
  • Statistical rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to identify outliers caused by isotopic variance .

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